molecular formula C15H15BrN2 B1525129 2-(5-Bromo-3-methyl-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 1220030-64-7

2-(5-Bromo-3-methyl-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B1525129
M. Wt: 303.2 g/mol
InChI Key: LJORNIGZTHSVTB-UHFFFAOYSA-N
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Description

The compound “2-{[(5-bromo-3-methylpyridin-2-yl)amino]methyl}-6-methoxyphenol” has a molecular weight of 323.19 . Another related compound is “N-(5-Bromo-3-methyl-2-pyridinyl)-N-methylbenzamide” with a molecular weight of 305.17 .


Molecular Structure Analysis

The molecular structure of “N-(5-Bromo-3-methyl-2-pyridinyl)-N-methylbenzamide” is C14H13BrN2O .


Physical And Chemical Properties Analysis

“N-(5-Bromo-3-methyl-2-pyridinyl)-N-methylbenzamide” has a predicted boiling point of 424.4±45.0 °C and a predicted density of 1.435±0.06 g/cm3 .

Scientific Research Applications

C-C Bond Formation

A method for synthesizing pyrimidino[3,2-c]tetrahydroisoquinolin-2,4-diones from 1,3-dialkyl-5-(N-2'-bromobenzyl,N-methyl aminopyrimidine-2,4-diones through intramolecular addition showcases the utility of bromo-substituted pyridinyl tetrahydroisoquinolines in constructing complex heterocycles. This process highlights the compound's role in facilitating novel ring formations without the usual aerial oxidation seen in similar cyclizations (Majumdar & Mukhopadhyay, 2003).

Synthesis and Antimicrobial Activity

The development of 1-amino-2-substituted-5-piperidinyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolines from 4-cyano-1-piperidinyl-5,6,7,8-tetrahydroisoquinline-3(2H)-thione with α-halo carbonyl compounds, including the use of bromoacetophenone, indicates the compound's utility in generating novel heterocycles with potential antimicrobial activities. The structural diversity achieved in these syntheses underscores the role of bromo-substituted pyridinyl compounds in accessing new chemical spaces (Zaki et al., 2019).

Structurally Strained Iridium(III) Complexes

Research into structurally strained half-sandwich iridium(III) complexes, incorporating 2-phenylpyridine and related ligands, demonstrates the compound's potential in developing highly potent anticancer agents. These studies reveal how modifications to the pyridinyl moiety can lead to significant increases in anticancer potency, offering insights into the design of new organometallic therapeutic agents (Carrasco et al., 2020).

Redox-Neutral C-H Functionalization

The application of pyrrolidine and 1,2,3,4-tetrahydroisoquinoline in redox-neutral α-amidation with concurrent N-alkylation represents a novel variant of the Ugi reaction. This work showcases the compound's role in facilitating complex transformations, contributing to the development of more efficient synthetic methodologies (Zhu & Seidel, 2016).

Safety And Hazards

The compound “2-{[(5-bromo-3-methylpyridin-2-yl)amino]methyl}-6-methoxyphenol” has hazard statements H302, H312, H332 .

properties

IUPAC Name

2-(5-bromo-3-methylpyridin-2-yl)-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2/c1-11-8-14(16)9-17-15(11)18-7-6-12-4-2-3-5-13(12)10-18/h2-5,8-9H,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJORNIGZTHSVTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1N2CCC3=CC=CC=C3C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201175654
Record name 2-(5-Bromo-3-methyl-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201175654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Bromo-3-methyl-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline

CAS RN

1220030-64-7
Record name 2-(5-Bromo-3-methyl-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220030-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(5-Bromo-3-methyl-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201175654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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